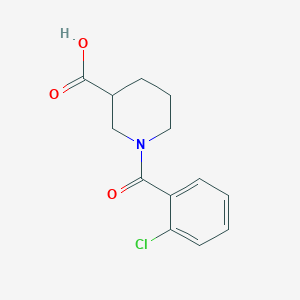
1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H14ClNO3 and a molecular weight of 267.71 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Biology: This compound is used in biochemical studies to investigate enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorobenzoyl)piperidine-3-carboxylic acid: This compound has a similar structure but with the chlorine atom in the para position, which can lead to different chemical and biological properties.
1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid: Another structural isomer with the carboxylic acid group in a different position, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C13H14ClNO3 |
|---|---|
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
1-(2-chlorobenzoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14ClNO3/c14-11-6-2-1-5-10(11)12(16)15-7-3-4-9(8-15)13(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,17,18) |
Clave InChI |
RAWQWIMKMISVDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


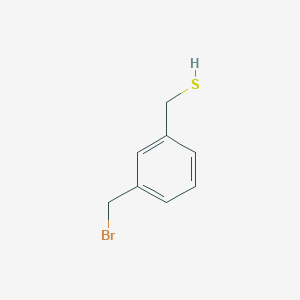
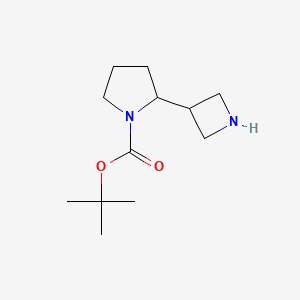

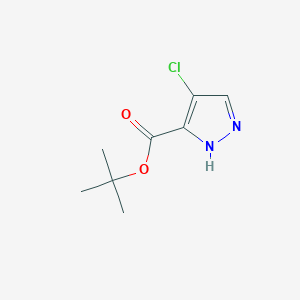


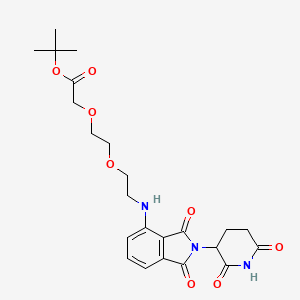
![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5'-oxolane]-2',6-dione](/img/structure/B12943041.png)
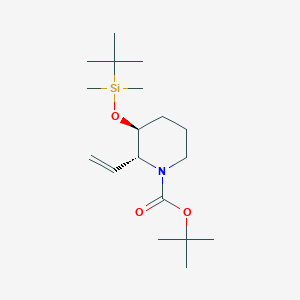
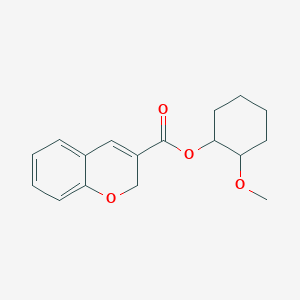
![1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol](/img/structure/B12943067.png)
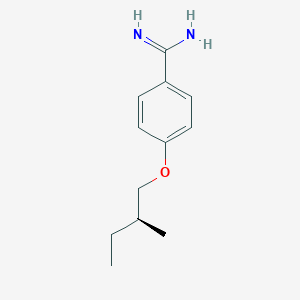

![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)
